n-Methyl-1h-indol-3-amine
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Overview
Description
n-Methyl-1h-indol-3-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and are prevalent in various alkaloids . This compound, specifically, has a methyl group attached to the nitrogen atom of the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives, including n-Methyl-1h-indol-3-amine, is the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this compound, the starting materials would include a methylated phenylhydrazine and an appropriate aldehyde or ketone.
Industrial Production Methods
In industrial settings, the synthesis of indole derivatives often involves multi-step processes with optimized reaction conditions to maximize yield and purity. Catalysts such as methanesulfonic acid (MsOH) are commonly used to facilitate the Fischer indole synthesis . The reaction is typically carried out under reflux in methanol to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-1h-indol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while reduction can produce various reduced indole derivatives .
Scientific Research Applications
n-Methyl-1h-indol-3-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-Methyl-1h-indol-3-amine involves its interaction with various molecular targets and pathways. For example, indole derivatives are known to interact with enzymes and proteins through hydrogen bonding and other interactions . These interactions can inhibit the activity of certain enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of n-Methyl-1h-indol-3-amine, known for its wide range of biological activities.
1-Methylindole: A similar compound with a methyl group attached to the nitrogen atom, but without the additional amine group.
3-Methylindole: A compound with a methyl group attached to the carbon atom at the 3-position of the indole ring.
Uniqueness
This compound is unique due to the presence of both a methyl group and an amine group attached to the indole ring. This unique structure can influence its chemical reactivity and biological activities, making it a valuable compound for various applications .
Biological Activity
n-Methyl-1H-indol-3-amine (also known as N-Methylindole-3-amine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and case studies.
Overview of this compound
This compound is an indole derivative characterized by a methyl group attached to the nitrogen atom of the indole ring. This structural modification influences its reactivity and interaction with biological targets, making it a valuable compound in research and potential therapeutic applications.
Target Interactions
The biological activity of this compound primarily stems from its interactions with various cellular targets. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism through binding interactions with biomolecules and enzyme modulation .
Biochemical Pathways
This compound is involved in several critical biochemical pathways:
- Cell Signaling : It influences pathways that regulate cell proliferation and apoptosis.
- Gene Expression : Modulates the expression of genes associated with cancer progression and resistance.
- Metabolic Pathways : Interacts with enzymes that alter metabolic fluxes, potentially leading to changes in metabolite levels.
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a derivative of this compound showed IC50 values of 0.34 µM against MCF-7 cells and 0.52 µM against HeLa cells, indicating potent anticancer effects .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 7d | HeLa | 0.52 |
Compound 7d | MCF-7 | 0.34 |
Compound 7d | HT-29 | 0.86 |
Antimicrobial Activity
This compound also exhibits antimicrobial properties. In vitro studies have shown that it possesses high activity against both sensitive and multidrug-resistant bacterial strains, with minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL .
Table 2: Antimicrobial Activity
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 0.25 |
Compound B | Escherichia coli | 0.50 |
Compound C | Pseudomonas aeruginosa | 2.00 |
Study on Antileishmanial Activity
A study focused on the synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines revealed promising antileishmanial activity against Leishmania major. The transformation of methyleneamines to azetidin-2-ones resulted in compounds that exhibited activity comparable to the clinically used drug amphotericin B .
In Silico Studies
In silico predictions have highlighted the pharmacokinetic properties and safety profiles of this compound derivatives, suggesting their potential for further development as therapeutic agents . These studies emphasize the importance of structural modifications in enhancing biological activity.
Properties
Molecular Formula |
C9H10N2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-methyl-1H-indol-3-amine |
InChI |
InChI=1S/C9H10N2/c1-10-9-6-11-8-5-3-2-4-7(8)9/h2-6,10-11H,1H3 |
InChI Key |
XORXMCSFLQONPF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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